mGlu2/mGlu3 Subtype Selectivity Ratio: LY354740 Exhibits Near-Equipotent Profile Distinguished from LY379268
LY354740 demonstrates approximately equipotent agonist activity at mGlu2 and mGlu3 receptors (EC50 ratio mGlu3/mGlu2 ≈ 4.8), whereas LY379268 exhibits an 11-fold higher potency at mGlu2 and a 37-fold higher potency at mGlu3 compared to LY354740, with a distinct selectivity profile that is overall 5x more potent at mGlu2 and 16x more potent at mGlu3 [1]. This quantitative difference in subtype selectivity has mechanistic implications, as knockout mouse studies indicate that neuroprotection by mGlu2/3 agonists requires activation of astrocytic mGlu3 receptors, while activation of mGlu2 receptors may be detrimental under certain neurotoxic conditions [2].
| Evidence Dimension | mGlu2 and mGlu3 receptor activation potency (EC50) |
|---|---|
| Target Compound Data | mGlu2: 5.1 nM; mGlu3: 24.3 nM |
| Comparator Or Baseline | LY379268: mGlu2 = 2.69 nM; mGlu3 = 4.48 nM; LY379268 is 5x more potent at mGlu2 and 16x more potent at mGlu3 vs LY354740 |
| Quantified Difference | LY379268 shows 5-16x higher absolute potency; LY354740 has near-equipotent mGlu2/mGlu3 profile (ratio ~4.8) |
| Conditions | Transfected human mGlu2 and mGlu3 receptors expressed in cell lines; functional agonist activity measured by inhibition of forskolin-stimulated cAMP accumulation |
Why This Matters
Researchers investigating mGlu3-specific contributions to neuroprotection, synaptic plasticity, or astrocyte-mediated mechanisms should select LY354740 for its relatively balanced mGlu2/mGlu3 activation, whereas LY379268's pronounced mGlu3 bias (16x relative potency enhancement) may confound subtype attribution.
- [1] Menezes MM, et al. The mGlu2/3 Receptor Agonists LY354740 and LY379268 Differentially Regulate Restraint-Stress-Induced Expression of c-Fos in Rat Cerebral Cortex. 2013. doi:10.1155/2013/736439 (citing reference 39 within article). View Source
- [2] Corti C, et al. The use of knock-out mice unravels distinct roles for mGlu2 and mGlu3 metabotropic glutamate receptors in mechanisms of neurodegeneration/neuroprotection. J Neurosci. 2007;27(31):8297-8308. View Source
